Hystatin 1

Description

Structural Composition and Primary Sequence Analysis

Histatin 1 exhibits a distinctive molecular architecture characterized by a 38-amino acid polypeptide chain with a molecular formula of C217H298N69O64P and a molecular weight of 4928 grams per mole. The primary sequence displays the characteristic histidine-rich composition that defines the histatin protein family, with the complete amino acid sequence being DSHEKRHHGYRRKFHEKHHSHREFPFYGDYGSNYLYDN, where the second position contains a phosphorylated serine residue. This sequence composition reveals a predominance of basic amino acids, particularly histidine residues, which confer the protein's cationic charge properties essential for its antimicrobial functions.

The structural organization of histatin 1 demonstrates several functionally significant regions that contribute to its biological activities. The amino-terminal region contains the critical phosphoserine modification site at position 2, which plays a fundamental role in the protein's interaction with mineral surfaces. The central region of the molecule contains multiple histidine residues arranged in clusters, creating domains with distinct charge distributions that facilitate metal ion binding and antimicrobial activity. The carboxy-terminal domain encompasses residues essential for wound healing properties, with specific fragments from this region demonstrating biological activity in cellular migration assays.

Detailed structural analysis reveals that histatin 1 possesses unique conformational properties that distinguish it from other salivary proteins. The protein exhibits a calculated molecular weight of 11.5 kilodaltons, though sodium dodecyl sulfate polyacrylamide gel electrophoresis analysis demonstrates an apparent molecular weight of 15 kilodaltons, indicating potential conformational effects or post-translational modifications that influence migration patterns. The amino acid composition analysis confirms the histidine-rich nature of the protein, with histidine residues constituting approximately 13% of the total amino acid content, significantly higher than typical protein compositions.

| Structural Parameter | Value | Significance |

|---|---|---|

| Total amino acids | 38 | Full-length mature protein |

| Molecular weight | 4928 g/mol | Calculated from primary sequence |

| Molecular formula | C217H298N69O64P | Includes phosphate modification |

| Histidine content | ~13% | Defines antimicrobial properties |

| Net charge | Positive | Cationic nature enables membrane interaction |

Post-Translational Modifications: Phosphorylation and Proteolytic Processing

Histatin 1 undergoes sophisticated post-translational modifications that critically regulate its functional properties and biological activities. The most significant modification involves phosphorylation at serine residue 2, which contains one mole of phosphate per mole of native protein. This phosphorylation event significantly enhances the protein's ability to bind to hydroxyapatite surfaces, with studies demonstrating that recombinant histatin 1 lacking this phosphorylation exhibits substantially reduced binding affinity compared to the native phosphorylated form. The phosphorylation modification appears to be essential for the protein's role in enamel pellicle formation and mineral surface interactions within the oral cavity.

Proteolytic processing represents another critical aspect of histatin 1 post-translational regulation, with extensive studies revealing complex degradation pathways in the oral environment. Kinetic analysis of histatin 1 proteolysis in whole saliva demonstrates that the protein exhibits the highest resistance to degradation among the major histatin family members, with apparent Km values indicating lower enzyme affinity compared to histatin 3 and histatin 5. The proteolytic processing follows specific cleavage patterns, with primary cleavage sites identified at lysine residues 13 and 17, generating functional fragments that retain biological activity.

The temporal progression of proteolytic processing reveals a hierarchical degradation pattern where initial cleavages at lysine 13 and lysine 17 produce intermediate fragments before secondary cleavages generate smaller peptides. Fragment His 1 14/38, resulting from cleavage after lysine 13, represents one of the first major degradation products and retains wound healing activity. The proteolytic resistance of histatin 1 becomes significantly enhanced when the protein adsorbs to hydroxyapatite surfaces, with binding conferring protection against salivary proteinases. This protective mechanism ensures maintenance of functional histatin molecules within the acquired enamel pellicle despite the high proteolytic activity present in the oral environment.

| Modification Type | Location | Functional Impact |

|---|---|---|

| Phosphorylation | Serine-2 | Enhanced hydroxyapatite binding |

| Primary proteolysis | Lysine-13 | Generates wound-healing fragment |

| Primary proteolysis | Lysine-17 | Produces antimicrobial fragment |

| Secondary proteolysis | Phenylalanine-26 | Forms smaller functional peptides |

Comparative Analysis with Histatin Family Members

Comparative structural analysis of histatin 1 with histatin 3 and histatin 5 reveals both conserved features and distinctive characteristics that define their respective functional roles. Histatin 1 contains 38 amino acids, making it the largest of the three major histatins, while histatin 3 contains 32 amino acids and histatin 5 contains 24 amino acids. The size differences reflect distinct evolutionary adaptations and functional specializations within the histatin protein family. Histatin 2 represents a degradation product of histatin 1 rather than an independent gene product, while other minor histatins derive from post-translational processing of histatin 3.

Sequence alignment analysis demonstrates that histatin 1 and histatin 3 share significant homology in their amino-terminal regions, particularly in the first 24 residues, which correspond to the complete histatin 5 sequence. This relationship indicates that histatin 5 represents the conserved core domain present in all major histatins, while histatin 1 and histatin 3 contain additional carboxy-terminal extensions that confer specialized functions. The histatin 5 sequence DSHAKRHHGYKRKFHEKHHSHRGY demonstrates the characteristic histidine-rich composition and cationic charge distribution that defines antimicrobial activity.

Proteolytic susceptibility analysis reveals distinct degradation patterns among the histatin family members, with histatin 1 demonstrating superior resistance to salivary proteinases compared to histatin 3 and histatin 5. Kinetic studies indicate that the catalytic efficiency of whole saliva proteinases follows the order histatin 5 > histatin 3 > histatin 1, with Vmax/Km ratios reflecting these differences in proteolytic susceptibility. The enhanced stability of histatin 1 partially results from the absence of specific cleavage sequences present in histatin 3, particularly the HRGY and RGYR motifs that serve as preferential proteinase targets.

Functional comparisons demonstrate that while all histatins exhibit antimicrobial properties, histatin 1 possesses unique capabilities in wound healing and cellular migration that distinguish it from histatin 3 and histatin 5. The carboxy-terminal domain of histatin 1 contains specific sequences required for stimulating cell migration, with the 14-38 fragment showing particular activity in wound closure assays. Histatin 3 demonstrates the highest antimicrobial activity against certain fungal species, while histatin 5 exhibits potent anti-Candida properties despite its smaller size.

| Histatin Type | Amino Acids | Molecular Weight (Da) | Primary Function | Proteolytic Resistance |

|---|---|---|---|---|

| Histatin 1 | 38 | 4928 | Wound healing, mineralization | High |

| Histatin 3 | 32 | 4062 | Antimicrobial, cell migration | Moderate |

| Histatin 5 | 24 | 3036 | Antifungal, antimicrobial | Low |

Genetic Basis: HTN1 Gene Locus and Evolutionary Conservation

The HTN1 gene encoding histatin 1 is located on human chromosome 4 at position 4q13.3, spanning approximately 8.4 kilobases and containing six exons. The gene structure follows a characteristic organization where the protein-coding sequence is distributed across multiple exons, with the final exon consisting primarily of 3' untranslated region sequences. This genomic architecture reflects evolutionary conservation patterns observed across the histatin gene family, with HTN1 and HTN3 representing the only two histatin-encoding genes in the human genome.

Phylogenetic analysis reveals that the histatin genes originated from a common evolutionary ancestor shared with casein genes, particularly demonstrating close relationships with the CSN1S2 casein gene. Sequence homology studies indicate 59.4% similarity between the last exons of bovine CSN1S2 and human HTN1, despite minimal protein-coding sequence similarity except in the signal peptide regions. This evolutionary relationship suggests that the histatin genes arose through gene duplication and divergence events from calcium-sensitive casein genes, with subsequent specialization for oral cavity functions.

The HTN1 gene demonstrates evolutionary conservation across primate species, with orthologs identified in chimpanzee, gorilla, and other closely related species. The conservation patterns indicate strong selective pressure maintaining histatin 1 function across mammalian evolution, reflecting the protein's critical role in oral cavity homeostasis and innate immune defense. Gene expression analysis shows that HTN1 transcription occurs primarily in salivary glands, particularly in the serous cells of parotid and minor salivary glands.

Comparative genomic analysis reveals that the histatin gene cluster organization remains conserved across mammalian species, with HTN1 and HTN3 maintaining similar chromosomal locations and regulatory elements. The gene regulatory regions contain conserved transcription factor binding sites that coordinate salivary gland-specific expression patterns. This conservation extends to the protein-coding sequences, where critical functional domains show minimal variation across species, indicating strong evolutionary constraint on histatin 1 structure and function.

| Genomic Feature | Characteristic | Evolutionary Significance |

|---|---|---|

| Chromosomal location | 4q13.3 | Conserved synteny across mammals |

| Gene size | 8.4 kb | Compact organization with regulatory elements |

| Exon number | 6 | Modular structure enabling alternative processing |

| Evolutionary origin | Casein gene family | Specialized adaptation for oral functions |

| Species distribution | Mammalian | Critical innate immune function |

Properties

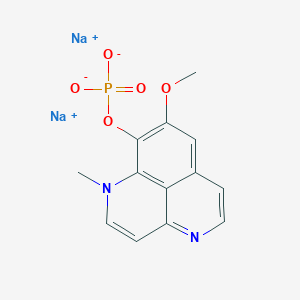

Molecular Formula |

C13H11N2Na2O5P |

|---|---|

Molecular Weight |

352.19 g/mol |

IUPAC Name |

disodium;(11-methoxy-2-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-12-yl) phosphate |

InChI |

InChI=1S/C13H13N2O5P.2Na/c1-15-6-4-9-11-8(3-5-14-9)7-10(19-2)13(12(11)15)20-21(16,17)18;;/h3-7H,1-2H3,(H2,16,17,18);;/q;2*+1/p-2 |

InChI Key |

SQGCRRVLMGSSAK-UHFFFAOYSA-L |

Canonical SMILES |

CN1C=CC2=NC=CC3=CC(=C(C1=C32)OP(=O)([O-])[O-])OC.[Na+].[Na+] |

Synonyms |

hystatin 1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Suppression of Hydroxyl Radical (HO- ) Generation in Fenton Reactions

Histatin 1 demonstrates dose-dependent inhibition of HO- formation in Fe²⁺/Cu²⁺-mediated Fenton systems.

Experimental Conditions

-

System : FeSO₄/CuSO₄ + H₂O₂

-

Detection : ESR spin trapping with DMPO

-

Concentrations Tested : 8–32 µM Histatin 1

| Metal Ion | Histatin 1 Concentration (µM) | HO- Signal Reduction (%) |

|---|---|---|

| Fe²⁺ | 8 | 15% |

| Fe²⁺ | 32 | 74% |

| Cu²⁺ | 8 | 22% |

| Cu²⁺ | 32 | 68% |

-

Higher efficacy observed in Fe²⁺ systems compared to Cu²⁺.

-

Mechanism attributed to chelation of free metal ions, preventing their participation in radical generation.

Inactivity in UV-Induced HO- Generation

Histatin 1 does not scavenge HO- directly when radicals are produced via UV irradiation of H₂O₂.

Experimental Conditions

-

System : H₂O₂ + UV irradiation (254 nm)

-

Detection : ESR spin trapping with DMPO

| Histatin 1 Concentration (µM) | HO- Signal Reduction (%) |

|---|---|

| 8 | <5% |

| 32 | <5% |

-

Confirms Histatin 1’s primary role as a metal ion chelator rather than a direct radical scavenger.

Metal Chelation Mechanism

Histatin 1 binds Fe²⁺ and Cu²⁺ through its Zn/Cu-binding motif and cationic amino acid residues.

Key Structural Features :

-

Zn/Cu-Binding Motif : Facilitates coordination with transition metals.

-

Cationic Residues : Lysine and arginine enhance electrostatic interactions.

-

Prevents redox-active metals from catalyzing HO- formation via the Fenton reaction.

-

Does not oxidize Fe²⁺ to Fe³⁺, preserving its chelation capacity.

Inactivity Against Superoxide Radicals (O₂- ⁻)

Histatin 1 shows no inhibitory effect on xanthine oxidase (XO)-mediated O₂- ⁻ generation.

Experimental Conditions

-

System : Xanthine + Xanthine Oxidase (XO)

-

Detection : ESR spin trapping with DMPO

| Histatin 1 Concentration (µM) | O₂- ⁻ Signal Reduction (%) |

|---|---|

| 8 | 0% |

| 32 | 0% |

-

Specificity limited to HO- suppression via metal chelation; no broad-spectrum antioxidant activity against O₂- ⁻.

pH-Dependent Reactivity

Histatin 1’s efficacy varies with pH due to protonation states of its histidine residues.

| pH Range | Chelation Efficiency |

|---|---|

| 5.5–6.5 | High (optimal) |

| >7.5 | Reduced |

-

Histidine imidazole groups lose protons at higher pH, diminishing metal-binding capacity.

Comparative Analysis with Histatin 3 and 5

Histatin 1 shows distinct behavior compared to other histatin isoforms:

| Property | Histatin 1 | Histatin 3 | Histatin 5 |

|---|---|---|---|

| Fe²⁺ Chelation | Moderate | High | High |

| Cu²⁺ Chelation | High | Moderate | Low |

| Direct HO- Scavenging | No | No | No |

-

Variations in amino acid sequences (e.g., histidine/arginine content) dictate metal-binding preferences.

Preparation Methods

Key Outcomes:

-

Yield : ~90% recovery after precipitation, with final purity >95% post-HPLC.

-

Advantages : Preserves native post-translational modifications (e.g., phosphorylation at Ser2).

-

Limitations : Dependent on biological sample availability; unsuitable for large-scale production.

Recombinant Expression Using Cleavable Self-Aggregating Tags

Recombinant systems address scalability challenges. The cSAT method fuses Hst1 with an intein (Mxe GyrA) and self-assembling peptide ELK16, forming insoluble aggregates in E. coli BL21(DE3). Post-lysis, aggregates are pelleted, washed, and treated with dithiothreitol (DTT) to induce intein self-cleavage, releasing soluble Hst1.

Protocol Optimization:

Performance Metrics:

| Parameter | Value |

|---|---|

| Fusion protein yield | 28.9 μg/mg wet cells |

| Hst1 recovery | 2.06 μg/mg wet cells |

| Final purity | 70% (pre-HPLC); >95% (post-HPLC) |

This method eliminates protease use and simplifies purification but requires post-cleavage HPLC for clinical-grade purity.

Flow-Based Solid-Phase Peptide Synthesis

Automated flow synthesizers enable rapid, large-scale Hst1 production. Using Fmoc chemistry, the peptide is assembled on a Rink amide resin with HATU/PyAOP activation. Phosphorylated Ser2 is incorporated via batch coupling post-synthesis.

Synthesis Parameters:

Purification and Yield:

| Step | Details |

|---|---|

| Preparative HPLC | Luna C18 column, 5–60% acetonitrile |

| Isolated purity | 87% (avg.) |

| Recovery | 67% (avg.) |

| Scale | 17 mg per synthesis |

Sequential histidine residues (e.g., His4–His5) reduce coupling efficiency, necessitating extended reaction times.

Structural and Functional Considerations

Q & A

Q. What are the standard protocols for synthesizing and characterizing Hystatin 1, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should detail reaction conditions (e.g., temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectroscopic data (NMR, IR) and chromatographic purity (HPLC ≥95%). For reproducibility, explicitly document batch-specific variables (e.g., solvent lot numbers, equipment calibration) and adhere to journal guidelines for experimental rigor .

- Example Data Table :

| Synthesis Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Method A | 65 | 97% | 80°C, Catalyst X | |

| Method B | 72 | 95% | Solvent Y, reflux |

Q. What in vitro models are appropriate for initial efficacy testing of this compound?

- Methodological Answer : Use cell lines relevant to the target pathology (e.g., cancer: HeLa; neurodegenerative: SH-SY5Y). Include dose-response assays (IC50 calculations) and controls (vehicle, positive/negative controls). Validate results with triplicate experiments and statistical tests (t-test, ANOVA) to confirm significance thresholds (p < 0.05) .

Q. Which analytical techniques are recommended for assessing this compound stability under varying conditions?

- Answer : Accelerated stability studies (40°C/75% RH) paired with HPLC-MS to monitor degradation products. Include kinetic modeling (Arrhenius equation) to predict shelf-life. Document deviations in pH, light exposure, or humidity .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yield while maintaining purity?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., reactant ratio, stirring speed). Use response surface methodology (RSM) to model interactions. Validate optimal conditions with three independent batches and compare purity via orthogonal methods (e.g., DSC for crystallinity). Reference statistical guidelines for robustness testing .

Q. How should contradictory data between in vitro and in vivo studies of this compound be reconciled?

- Answer : Conduct a discrepancy analysis:

Compare pharmacokinetic parameters (bioavailability, half-life).

Evaluate in vitro-in vivo correlation (IVIVC) using compartmental modeling.

Test for off-target effects via proteomic profiling.

Use frameworks like FINER to refine hypotheses and prioritize follow-up experiments .

Q. What strategies elucidate this compound’s mechanism of action using multi-omics integration?

- Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein abundance changes.

- Metabolomics : LC-MS to trace metabolic pathway disruptions.

Integrate datasets using bioinformatics tools (e.g., STRING for protein networks) and validate with CRISPR-Cas9 knockouts of candidate targets .

Data Analysis & Interpretation

Q. How can researchers address variability in this compound bioactivity across experimental replicates?

- Answer :

- Perform power analysis to determine sample size adequacy.

- Use mixed-effects models to account for batch-to-batch variability.

- Include Bland-Altman plots to assess agreement between replicates .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity of this compound?

- Answer :

- Probit analysis for LD50 determination.

- Kaplan-Meier survival curves for longitudinal toxicity studies.

- Multivariate regression to adjust for confounding variables (e.g., weight, age) .

Ethical & Reporting Standards

Q. How should preclinical studies of this compound comply with NIH guidelines for experimental rigor?

- Answer :

Q. What are the best practices for disclosing negative or inconclusive results in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.